molecular formula C14H15NO2 B149279 Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- CAS No. 62669-74-3

Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-

Cat. No. B149279
CAS RN: 62669-74-3
M. Wt: 229.27 g/mol
InChI Key: RIUSGHALMCFISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta[c] benzopyran-4(1H)-one derivatives are a class of compounds that have garnered interest due to their biological activities and potential therapeutic applications. These compounds are related to benzopyrans, which are known to act as selective estrogen receptor beta agonists (SERBAs). They exhibit the ability to bind to estrogen receptor subtypes alpha and beta in distinct orientations, which is crucial for their selectivity and activity .

Synthesis Analysis

The synthesis of cyclopentanone and cyclohexanone intermediates is a critical step in the modification of the C-ring of the benzopyran scaffold. This modification is significant as it can disrupt the binding to the ERalpha receptor, thereby enhancing the selectivity for ERbeta up to 100-fold. The synthesis involves the creation of these intermediates for structure-activity relationship (SAR) studies, which are essential for understanding the impact of chemical changes on biological activity .

Molecular Structure Analysis

The molecular structure of benzopyran derivatives is closely examined through X-ray cocrystal structures, which confirm the previously observed binding modes to estrogen receptors. This structural analysis is vital for the design of new compounds with improved selectivity and potency .

Chemical Reactions Analysis

Benzopyran derivatives have been synthesized with various substitutions to explore their pharmacological properties. For instance, the introduction of a meta- or para-electron-withdrawing group on the C-4 phenyl ring has led to compounds with pronounced inhibitory activity on pancreatic tissue, demonstrating high selectivity for pancreatic tissue over vascular tissue. These structure-activity relationships are crucial for the development of tissue-selective drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopenta[cd]pyrene derivatives, which are structurally related to cyclopenta[c] benzopyran-4(1H)-one, have been studied under simulated atmospheric conditions. The synthesis of cyclopenta[cd]pyrene 3,4-oxide and its thermal rearrangement products provides insights into the environmental stability and transformation of these compounds. Additionally, the metabolic activation of cyclopenta(cd)pyrene by rat liver microsomes to form 3,4-epoxycyclopenta(cd)pyrene, which is a potent bacterial mutagen, highlights the importance of understanding the metabolic pathways and potential toxicological implications of these compounds .

Scientific Research Applications

Heterocyclic Compound Characteristics

Cyclopenta[c]quinolizines exhibit reactions with αβ-acetylenic esters to form cyclopenta[ij]pyrido[2,1,6-de]quinolizines, showcasing aromatic characteristics. These compounds have unique protonation and reaction behaviors with electrophilic reagents, often resulting in decomposition or the formation of specific derivatives (Cunningham et al., 1969).

Synthesis of Pyrano Benzopyran Derivatives

Cycloaddition reactions involving dichloroketene and N,N-disubstituted 3-aminomethylene-4-chromanones have led to the successful synthesis of N,N-disubstituted 4-amino-3,3-dichloro-3,4-dihydro-5H-pyrano[3,2-c][1]benzopyran-2-ones and their derivatives. These reactions are particularly noteworthy in the presence of aromatic N-substitution, indicating the specificity and potential applications in synthetic chemistry (Mosti, Schenone, & Menozzi, 1980).

Structural Analysis and Crystal Formation

Research on the structure of related compounds, such as 8,8-dimethyl-8,9-dihydro-7H-chromeno[2,3-b]quinoline-10,12-dione, reveals insights into the coplanarity of fused benzopyran and pyridine rings, the conformation of cyclohexanone rings, and the dihedral angles between pyran and cyclohexanone rings. These studies are crucial for understanding the crystal formation and properties of these compounds (Srinivasan, Yuvaraj, Reddy, & Velmurugan, 2013).

Potential Biogenetic Intermediates and Insecticidal Properties

Cyclopenta[bc]benzopyrans, known as thapsakins, have been identified as potential biogenetic intermediates and exhibit strong insecticidal properties. The research in this area not only explores the structures and spectroscopic properties of these compounds but also outlines possible biogenetic connections and implications for flavagline formation (Bacher, Hofer, Brader, Vajrodaya, & Greger, 1999).

properties

IUPAC Name

7-(dimethylamino)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-15(2)9-6-7-11-10-4-3-5-12(10)14(16)17-13(11)8-9/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUSGHALMCFISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069621
Record name Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-

CAS RN

62669-74-3
Record name 7-Dimethylaminocyclopenta[c]coumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62669-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Dimethylaminocyclopenta(C)coumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062669743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin 138
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-DIMETHYLAMINOCYCLOPENTA(C)COUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFA9H1AI52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-
Reactant of Route 2
Reactant of Route 2
Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-
Reactant of Route 3
Reactant of Route 3
Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-
Reactant of Route 4
Reactant of Route 4
Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-
Reactant of Route 5
Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-
Reactant of Route 6
Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-

Citations

For This Compound
3
Citations
M Sivakumar, D Chamundeeswari - International Journal of …, 2016 - academia.edu
Glycosmis pentaphylla is one of the medicinally important plants belonging to the family Rutaceae, commonly Nnown as “Anam or Panal” in Tamil. Traditionally, leaves are useful in …
Number of citations: 5 www.academia.edu
AA Olushola-Siedoks, UE Igbo, G Asieba… - Journal of …, 2020 - phytojournal.com
Zanthoxylum zanthoxyloides is being used in African traditional medicine to treat an array of pathological conditions. Most notably is Sickle cell anaemia, one of the most important …
Number of citations: 4 www.phytojournal.com
L Khandokar, MS Bari, V Seidel, MA Haque - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Glycosmis pentaphylla (Retz.) DC. is a perennial shrub indigenous to the tropical and subtropical regions of India, China, Sri Lanka, Myanmar, …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.